

# Physical and chemical properties of Calystegine N1

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## Compound of Interest

Compound Name: Calystegine N1

Cat. No.: B600251

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## Calystegine N1: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

### Abstract

**Calystegine N1** is a polyhydroxylated nortropane alkaloid found in various plant species, particularly within the Solanaceae family. As a member of the calystegine group of compounds, it is recognized for its structural similarity to monosaccharides, which underpins its biological activity as a glycosidase inhibitor. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Calystegine N1**, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its biosynthetic pathway and potential role in cellular signaling. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, enzyme inhibition studies, and drug discovery.

### Physicochemical Properties

**Calystegine N1** is a hydrophilic powder at room temperature.[1] Its core structure is a nortropane skeleton, a bicyclic alkaloid framework, substituted with multiple hydroxyl groups and a unique bridgehead amino group.[2] This high degree of hydroxylation contributes to its significant predicted water solubility.

Table 1: Physical and Chemical Properties of **Calystegine N1**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	174.2 g/mol	[1]
CAS Number	177794-03-5	[1]
Physical Description	Powder	[1]
Purity	>98% (as per a representative Certificate of Analysis)	[1]
Predicted Water Solubility	407 g/L	[3]
Predicted logP	-1.9	[3]
Predicted pKa (Strongest Basic)	7.69	[3]

Note: Experimental data for melting point and boiling point are not readily available in the reviewed literature.

## Spectroscopic Data

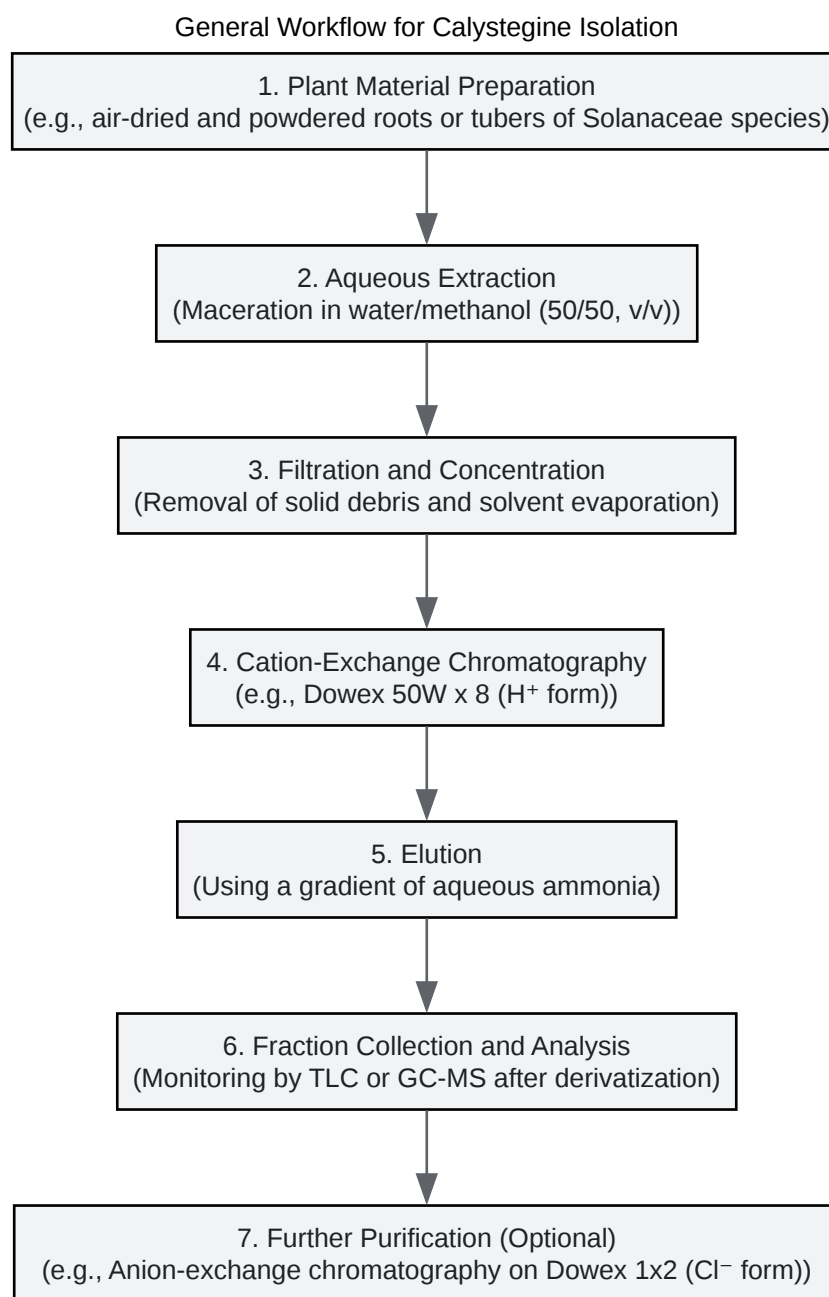
While a Certificate of Analysis for a commercial sample of **Calystegine N1** states that the NMR is "Consistent with structure," specific <sup>1</sup>H and <sup>13</sup>C NMR spectral data are not widely published in readily accessible literature.[1] Researchers undertaking the structural elucidation of **Calystegine N1** would need to perform their own NMR analysis.

## Experimental Protocols

### General Protocol for the Isolation of Calystegines from Solanaceae Plant Material

Calystegines, due to their hydrophilic nature, are typically isolated from aqueous extracts of plant material using ion-exchange chromatography.[4] The following is a generalized protocol based on methods described for the isolation of calystegines from Solanaceae species.

## Experimental Workflow for Calystegine Isolation



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Caption: A generalized workflow for the isolation of calystegines from plant sources.

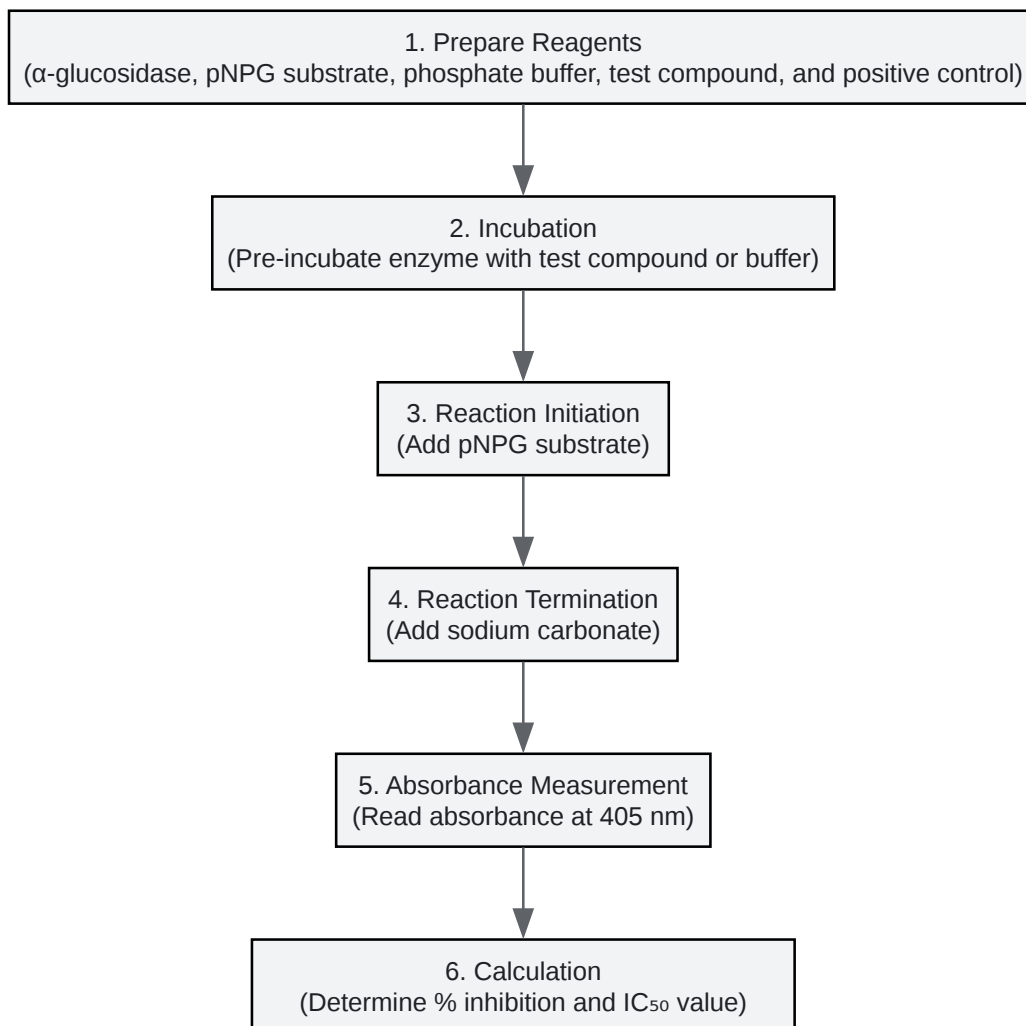
#### Methodology:

- **Extraction:** Air-dried and powdered plant material (e.g., roots, tubers) is macerated in a water/methanol (50:50, v/v) solution for 24 hours.<sup>[4]</sup> This process is typically repeated three times to ensure exhaustive extraction.
- **Concentration:** The combined extracts are filtered to remove solid plant debris, and the solvent is removed under reduced pressure to yield a concentrated aqueous extract.
- **Cation-Exchange Chromatography:** The aqueous extract is applied to a cation-exchange column (e.g., Dowex 50W x 8, H<sup>+</sup> form). The column is washed with water to remove neutral and anionic compounds.
- **Elution:** The calystegines are eluted from the column using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M).
- **Fraction Analysis:** The collected fractions are analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization to identify the fractions containing the desired calystegines.
- **Further Purification:** For higher purity, the calystegine-containing fractions can be further purified using anion-exchange chromatography (e.g., Dowex 1x2, Cl<sup>-</sup> form) to remove any remaining anionic impurities.<sup>[4]</sup>

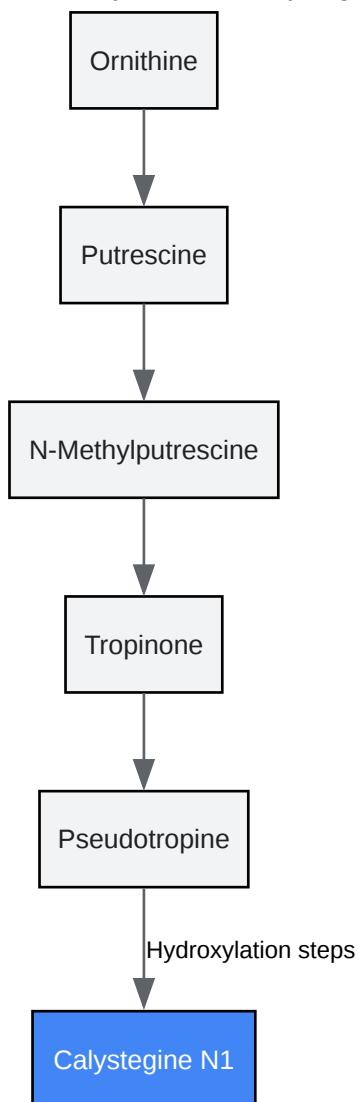
## In Vitro $\alpha$ -Glucosidase Inhibition Assay

The following protocol is a standard method to assess the inhibitory activity of compounds like **Calystegine N1** against  $\alpha$ -glucosidase.

#### Experimental Workflow for $\alpha$ -Glucosidase Inhibition Assay

Workflow for  $\alpha$ -Glucosidase Inhibition Assay

## Simplified Biosynthesis of Calystegine N1



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